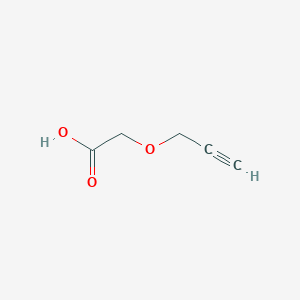

2-(Prop-2-yn-1-yloxy)acetic acid

Description

Significance as a Versatile Alkyne-Functionalized Building Block in Organic Synthesis

The utility of 2-(prop-2-yn-1-yloxy)acetic acid in organic synthesis is primarily derived from the distinct reactivity of its two functional groups. The terminal alkyne provides a reactive handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." rushim.ru This reaction allows for the efficient and specific formation of 1,2,3-triazole linkages, which are valuable for connecting different molecular fragments. rushim.ru The carboxylic acid moiety, on the other hand, can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, enabling further diversification of the molecular structure. libretexts.org

This dual functionality makes this compound a powerful tool for the construction of complex molecules. For instance, it has been employed in the synthesis of novel heterocyclic compounds, including quinolinone derivatives with potential antiproliferative activity. mdpi.com In this context, the propargyl group acts as a linchpin, allowing for the connection of multiple molecular entities through click chemistry. mdpi.com Furthermore, derivatives of this compound have been utilized in the creation of linkers for bioconjugation, demonstrating its importance in the development of sophisticated biomaterials and therapeutic agents. acs.orgsoton.ac.uk

The versatility of this building block is further highlighted by its application in the synthesis of complex natural products and their analogues. The propargyl group is a key structural motif in many biologically active compounds, and the ability to introduce it readily through reagents like this compound is of great synthetic value. mdpi.com

Historical Context of Research on Propargyloxy Compounds in Retrosynthetic Analysis

Retrosynthetic analysis, a problem-solving technique in organic synthesis developed by E.J. Corey, involves the conceptual deconstruction of a target molecule into simpler, commercially available starting materials. dokumen.pub Within this framework, the identification of reliable and versatile building blocks is paramount. Propargyl ethers, including compounds with the propargyloxy motif, have historically emerged as valuable synthons due to the rich chemistry of the alkyne group.

The development of methods to introduce and manipulate the propargyl group has been a continuous focus of research. Early synthetic strategies recognized the utility of the terminal alkyne for carbon-carbon bond formation and for conversion into other functional groups. The advent of transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, significantly expanded the synthetic chemist's toolbox for utilizing alkyne-containing building blocks. researchgate.net

More recently, the rise of click chemistry has further solidified the importance of propargyloxy compounds in retrosynthetic design. The ability to reliably form stable triazole linkages under mild conditions has made the propargyl group a go-to functional handle for the assembly of complex molecular systems. This is evident in the increasing use of propargylated building blocks in drug discovery, polymer chemistry, and materials science. mdpi.comresearchgate.net The retrosynthetic disconnection of a complex molecule often leads to a fragment containing a propargyl ether, with the forward synthesis relying on the robust and predictable reactivity of this functional group. The history of propargyloxy compounds in retrosynthesis is thus intertwined with the evolution of synthetic methodologies that leverage the unique reactivity of the carbon-carbon triple bond.

Classic and Contemporary Synthesis Approaches

The synthesis of this compound and its transformation into various derivatives can be achieved through well-established protocols such as etherification and esterification, as well as more advanced stereoselective pathways.

Esterification and Etherification Protocols

Etherification: The fundamental structure of this compound is assembled through an ether linkage. The Williamson ether synthesis is a classic and widely employed method for this purpose. This reaction involves the deprotonation of propargyl alcohol by a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide then reacts with a haloacetic acid ester (e.g., ethyl chloroacetate) via an SN2 reaction. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

Contemporary Etherification: More modern approaches aim for greater efficiency and atom economy. One such method is the iron-mediated propargylic C–H etherification, which allows for the coupling of unadorned alkynes with alcohols under mild conditions. This avoids the pre-functionalization of the alkyne starting material, representing a more direct and efficient route to propargylic ethers.

Esterification: The carboxylic acid moiety of this compound readily undergoes esterification. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common method. To drive the equilibrium towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed. More contemporary and greener methods utilize solid acid catalysts, such as dried Dowex H+ cation-exchange resins, which can be easily recovered and reused.

A summary of representative esterification and etherification protocols is presented below.

Interactive Table 1: Comparison of Synthesis Protocols| Protocol | Reaction Type | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Etherification | Propargyl alcohol, Sodium hydride, Ethyl chloroacetate | Anhydrous solvent (e.g., THF) | Well-established, reliable |

| Iron-Mediated C-H Etherification | Etherification | Alkyne, Alcohol, Iron catalyst | Mild conditions | High atom economy, no pre-functionalization needed |

| Fischer Esterification | Esterification | Carboxylic acid, Alcohol, Strong acid catalyst (e.g., H₂SO₄) | Reflux | Inexpensive reagents |

Stereoselective and Enantioselective Synthesis Pathways for Optically Active Derivatives

The development of synthetic routes to optically active derivatives of this compound is of significant interest for applications in pharmaceuticals and materials science. Enantiomerically pure propargylic alcohols are highly versatile intermediates, and their synthesis is a key step in accessing chiral derivatives.

One prominent strategy involves the asymmetric reduction of alkynones to produce chiral propargylic alcohols. Catalytic systems, such as those employing Noyori-type ruthenium complexes for transfer hydrogenation, can achieve excellent yields and high enantioselectivity. Another approach is the enantioselective addition of terminal alkynes to aldehydes. This can be achieved using chiral catalysts to control the stereochemical outcome of the reaction. For instance, Brønsted acid-catalyzed propargylation of aldehydes has been shown to produce chiral homopropargylic alcohols with high efficiency and enantioselectivity.

These chiral propargylic alcohols can then be used as precursors to synthesize a range of optically active derivatives. The hydroxyl group can be derivatized, or the alkyne can participate in further stereocontrolled transformations. The table below summarizes key findings in the enantioselective synthesis of propargylic alcohols.

Interactive Table 2: Enantioselective Synthesis of Chiral Propargylic Alcohols| Method | Catalyst/Reagent | Substrates | Enantiomeric Excess (ee) | Reference Finding |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium complexes of monosulfonylated chiral diamines | Alkynones | Generally >95% ee | Provides access to optically pure propargylic alcohols with excellent enantioselectivity. |

| Brønsted Acid-Catalyzed Propargylation | Chiral phosphoric acids | Aldehydes, Allenylboronates | Up to 96% ee | A highly efficient method for producing chiral homopropargylic alcohols with broad synthetic utility. acs.org |

Metal-Catalyzed Synthetic Routes

Metal catalysis offers powerful tools for the synthesis of complex molecules from simple precursors. The alkyne functionality in this compound and its derivatives makes it an ideal substrate for a variety of metal-catalyzed transformations, particularly for the construction of heterocyclic systems.

Gold-Catalyzed Cascade Reactions for Complex Heterocycle Formation

Gold catalysts have emerged as exceptionally effective for the activation of alkynes towards nucleophilic attack. This has led to the development of numerous gold-catalyzed cascade reactions for the synthesis of complex heterocyclic structures. researchgate.neteurekaselect.com In these reactions, a single gold catalyst can orchestrate a sequence of bond-forming events in one pot, leading to a rapid increase in molecular complexity.

For instance, derivatives of this compound can undergo intramolecular cyclization reactions where a nucleophile within the molecule attacks the gold-activated alkyne. This can lead to the formation of various oxygen-containing heterocycles. Furthermore, intermolecular reactions with other nucleophiles can also be employed to construct a diverse range of heterocyclic scaffolds. These cascade processes are characterized by their high efficiency and selectivity, often proceeding under mild reaction conditions. doaj.org

Silver-Promoted Reactions in O-Heterocycle Synthesis

Silver salts, particularly silver(I) compounds, are also known to promote the cyclization of acetylenic compounds. acs.org Silver-promoted reactions provide an alternative and sometimes complementary approach to gold catalysis for the synthesis of O-heterocycles. For example, a silver(I)/base-promoted reaction of propargyl alcohol with 3-oxo amides has been shown to produce furan-3-carboxamides through a cascade of nucleophilic addition, intramolecular cyclization, and subsequent isomerization steps. rsc.org This highlights the utility of silver catalysis in constructing substituted furan (B31954) rings, which are important structural motifs in many biologically active compounds.

Zinc-Mediated Enantioselective Additions to Carbonyl Compounds

Zinc-mediated reactions are particularly valuable for the enantioselective addition of alkynes to carbonyl compounds, a key transformation for the synthesis of chiral propargylic alcohols. wikipedia.org The in situ generation of alkynylzinc reagents from terminal alkynes and zinc compounds, such as diethylzinc (B1219324) or zinc triflate (Zn(OTf)₂), is a common strategy. nih.gov

The enantioselectivity of these additions is controlled by the use of a chiral ligand. N-methylephedrine is an inexpensive and highly effective chiral ligand for this purpose, often providing the desired propargylic alcohols in high yields and with excellent enantiomeric excesses (up to 99% ee). organic-chemistry.orgorganic-chemistry.org This method is operationally simple and tolerant of a wide range of functional groups on both the alkyne and the aldehyde. The resulting chiral propargylic alcohols are valuable precursors for the synthesis of a wide variety of optically active derivatives.

The table below provides a summary of research findings on zinc-mediated enantioselective alkynylations.

Interactive Table 3: Zinc-Mediated Enantioselective Addition of Alkynes to Aldehydes| Zinc Source | Chiral Ligand | Key Features | Enantiomeric Excess (ee) | Reference Finding |

|---|---|---|---|---|

| Diethylzinc | Chiral amino alcohols | Proved the viability of alkynylzinc species as nucleophiles in asymmetric additions. nih.gov | Low to moderate | One of the earliest investigations into this type of reaction. nih.gov |

| Zn(OTf)₂ | (+)-N-methylephedrine | Operationally convenient, tolerant of moisture, broad substrate scope. organic-chemistry.org | Up to 99% | A highly practical method for the synthesis of a wide range of chiral propargylic alcohols. organic-chemistry.orgorganic-chemistry.org |

Advanced Synthetic Methodologies for this compound and its Derivatives

The synthesis of this compound and its derivatives is crucial for various applications in organic chemistry, serving as versatile building blocks and intermediates. This article explores advanced synthetic strategies, focusing on ruthenium-catalyzed cascade reactions, organometallic-mediated sigmatropic rearrangements, and novel alkynylation techniques.

Properties

IUPAC Name |

2-prop-2-ynoxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-2-3-8-4-5(6)7/h1H,3-4H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQBMVUCILXGLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98021-61-5 | |

| Record name | 2-(prop-2-yn-1-yloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Reactions Involving 2 Prop 2 Yn 1 Yloxy Acetic Acid

Pericyclic Transformations: Theresearchgate.netkoreascience.kr-Wittig Rearrangement

The researchgate.netkoreascience.kr-Wittig rearrangement is a powerful carbon-carbon bond-forming reaction that transforms allylic and propargylic ethers into homoallylic and allenic alcohols, respectively. organic-chemistry.orgwikipedia.orgresearchgate.net This concerted, pericyclic process proceeds through a highly ordered, five-membered cyclic transition state, which allows for excellent stereocontrol. wikipedia.orgscribd.com For 2-(prop-2-yn-1-yloxy)acetic acid, the reaction is initiated by deprotonation of the methylene (B1212753) carbon adjacent to the ether oxygen, a position activated by the adjacent carboxylic acid group. This generates a carbanion that rapidly undergoes the researchgate.netkoreascience.kr-sigmatropic shift to yield an α-hydroxy allenyl acetic acid derivative. This rearrangement is typically conducted at low temperatures (e.g., -78 °C) to suppress the competing thermally favored researchgate.netnih.gov-Wittig rearrangement. organic-chemistry.orgorganic-chemistry.org

The researchgate.netkoreascience.kr-Wittig rearrangement of propargyl ethers is highly stereospecific. The geometry of the resulting allene (B1206475) and the configuration of the new stereocenter are dictated by the conformation of the five-membered envelope-like transition state. organic-chemistry.org In the case of the rearranged product of this compound, the resulting α-hydroxy allenyl acetic acid is primed for subsequent intramolecular cyclization. This spontaneous lactonization, a 5-endo-trig cyclization of the carboxyl group onto the central carbon of the allene, yields a substituted α,β-unsaturated-γ-lactone, specifically an alkylidene dihydrofuran-2-one.

The stereochemical outcome of the final dihydrofuranone product is directly linked to the stereochemistry established during the initial researchgate.netkoreascience.kr-rearrangement. Control over the rearrangement can be exerted by several factors, including the choice of base, solvent, and the potential for substrate-controlled diastereoselectivity in more complex derivatives. nih.gov Studies on analogous dihydropyran systems show that factors such as the initial deprotonation event (pro-R vs. pro-S) and the equilibration of the resulting lithiated carbanion are critical in determining the final stereochemistry. nih.gov

| Factor | Influence on Stereochemistry | Reference |

| Transition State | A five-membered, envelope-like structure is adopted, minimizing steric interactions. | wikipedia.org |

| Substituent Position | Large substituents prefer to occupy exo positions in the transition state to avoid steric strain. | wikipedia.org |

| Deprotonation | Selective deprotonation of a pro-chiral methylene proton can set the initial stereocenter. | nih.gov |

| Lactonization | The geometry of the intermediate allenyl alcohol directly dictates the final stereochemistry of the dihydrofuranone ring. | nih.gov |

Achieving enantioselectivity in the researchgate.netkoreascience.kr-Wittig rearrangement of this compound can be approached through several established strategies. These methods rely on introducing a chiral element into the reaction that influences the transition state energetics, favoring the formation of one enantiomer over the other.

One prominent method involves the use of a chiral base, where a stoichiometric amount of an organolithium base like n-BuLi or s-BuLi is complexed with a chiral ligand, such as (-)-sparteine (B7772259) or a chiral bis(oxazoline). researchgate.net This complex then acts as a chiral Brønsted base, selectively abstracting one of the enantiotopic protons of the methylene group adjacent to the ether oxygen.

Alternatively, catalytic enantioselective methods have been developed. An efficient approach utilizes a chiral N,N'-dioxide/Nickel(II) complex as a catalyst. nih.govdeepdyve.com This system can facilitate the asymmetric researchgate.netkoreascience.kr-Wittig rearrangement of propargyloxy dicarbonyl compounds, achieving high enantioselectivities under mild conditions. nih.gov This strategy could be adapted for the kinetic resolution of racemic derivatives of this compound, providing access to chiral α-allenyl alcohols and, subsequently, chiral dihydrofuranones. nih.gov The transfer of existing chirality from a stereocenter within the substrate through the cyclic transition state is another effective strategy for asymmetric induction. researchgate.net

| Method | Chiral Source | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Base | n-BuLi / Chiral bis(oxazoline) complex | Up to 89% | researchgate.net |

| Chiral Catalyst | Chiral N,N'-dioxide/Ni(II) complex | High enantioselectivities reported | nih.govdeepdyve.com |

| Chiral Auxiliary | Chiral sulfoxide (B87167) moiety on an aromatic ring | High stereoselectivity reported | researchgate.net |

Electrophilic Cyclizations and Related Rearrangements

The terminal alkyne of this compound is susceptible to activation by various electrophiles, triggering intramolecular cyclization. In these reactions, an electrophile (E+), such as a halonium ion (I+, Br+), a metal cation (e.g., Ag+, Au+, Hg2+), or another electrophilic species, adds to the triple bond. This generates a reactive intermediate, such as a vinyl cation or a cyclic halirenium ion, which is then trapped by an internal nucleophile. biointerfaceresearch.com

For this substrate, two primary intramolecular nucleophiles can participate: the ether oxygen and the oxygen atoms of the carboxylic acid. The regioselectivity of the cyclization is generally governed by Baldwin's rules and electronic factors.

5-exo-dig Cyclization: Attack by the ether oxygen atom leads to the formation of a five-membered ring, resulting in a furan (B31954) derivative. This pathway is generally favored.

6-exo-dig Cyclization: Attack by the carboxylate oxygen can lead to a six-membered pyran-containing ring system.

For instance, iodocyclization using iodine (I₂) or N-iodosuccinimide (NIS) is a common method to initiate such transformations, often leading to iodinated heterocyclic products. biointerfaceresearch.comipb.pt The reaction of related alkynyl alcohols and acids with electrophiles like ICl has been shown to produce diiodinated macrocyclic structures, demonstrating the complexity of potential outcomes. ipb.pt

| Electrophile (E+) | Internal Nucleophile | Resulting Heterocycle (Post-trapping) | Reference |

| I₂ / NIS | Ether Oxygen | 5-(Iodomethylidene)dihydrofuran derivative | biointerfaceresearch.comipb.pt |

| Br₂ / NBS | Ether Oxygen | 5-(Bromomethylidene)dihydrofuran derivative | biointerfaceresearch.com |

| Ag(I) / Au(I) | Carboxylate Oxygen | 6-Methylidene-tetrahydropyran-2-one derivative | unipr.it |

| ICl | Ether & Carboxylate | Potential for diiodinated macrocycles | ipb.pt |

Cascade Reactions and Multicomponent Processes

The reactivity of this compound can be harnessed in cascade or tandem sequences, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. These processes are highly efficient, minimizing waste and purification steps.

Transition metals, particularly late transition metals like gold(I), platinum(II), and indium(III), are exceptional catalysts for the cycloisomerization of enynes and related systems containing alkynes and tethered nucleophiles. unipr.itresearchgate.net In the context of this compound, a metal catalyst can activate the alkyne towards nucleophilic attack.

The proposed mechanism involves the coordination of the metal cation to the triple bond, enhancing its electrophilicity. This is followed by an intramolecular 5-exo-dig attack from the ether oxygen or a 6-exo-dig attack from the carboxylate oxygen. The latter pathway, upon rearrangement and protodemetalation, can generate an exocyclic alkylidene lactone. This intermediate is a versatile building block for further transformations. Related catalytic cycloisomerizations of enyne diesters derived from 2-propargyloxyarylaldehydes using In(OTf)₃ have been shown to produce 2H-chromenes, highlighting the utility of this approach. researchgate.net Similarly, gold(III) complexes have been used to catalyze the cyclization of substrates containing the prop-2-yn-1-yloxy moiety. rsc.org

The alkylidene lactone intermediate formed via metal-catalyzed cycloisomerization is an activated Michael acceptor. This electrophilicity can be exploited in the next step of a cascade sequence. An external nucleophile present in the reaction mixture can add to the exocyclic double bond in a conjugate fashion.

Alternatively, in a more complex substrate derived from this compound, a suitably positioned internal nucleophile could engage in an intramolecular condensation. A related example is the cobalt-catalyzed cascade reaction of phenoxy acetamides with alkynes, which proceeds through C-H activation, alkyne insertion, and subsequent nucleophilic attack to generate complex oxa-spirocycles. researchgate.net This demonstrates how an initial cyclization can set the stage for subsequent intramolecular bond formations. While some metal-catalyzed systems with related oxygen-containing substrates like 2-(prop-2-yn-1-yloxy)aniline (B1278191) have been shown to be unreactive under specific conditions, rsc.org the appropriate choice of catalyst and reaction conditions is crucial for enabling these cascade processes.

A hypothetical cascade sequence is outlined below:

| Step | Transformation | Intermediate/Product | Catalyst/Reagent |

| 1 | 6-exo-dig Cycloisomerization | Alkylidene Lactone | Au(I) or Pt(II) |

| 2 | Conjugate Addition | Substituted Lactone | External Nucleophile (e.g., R₂NH) |

| 3 | Intramolecular Condensation | Fused Bicyclic System | (Requires additional functionality) |

N-Acyliminium Ion Formation and Subsequent Cyclization

N-acyliminium ions are highly reactive electrophilic intermediates that are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Their intramolecular reactions, often termed N-acyliminium ion cyclizations, are a powerful strategy for constructing a wide array of nitrogen-containing heterocyclic scaffolds, from simple bicyclic systems to intricate polycyclic natural products. nih.govarkat-usa.org

The general mechanism commences with the generation of an N-acyliminium ion from a suitable precursor, such as an α-alkoxy lactam or an N-acylated hemiaminal. This is typically achieved under acidic conditions, using either Brønsted or Lewis acids. For a molecule derived from this compound, the acid moiety would first be converted into an amide which is then incorporated into a precursor suitable for generating the N-acyliminium ion.

Once formed, the electrophilic N-acyliminium ion is poised for attack by a tethered nucleophile. In a hypothetical scenario involving a derivative of this compound, the terminal alkyne of the propargyl group would serve as the intramolecular π-nucleophile. The subsequent cyclization would involve the attack of the alkyne's C-C triple bond onto the iminium carbon, leading to the formation of a new ring. This type of cyclization onto an alkyne is a well-established pathway for creating functionalized heterocyclic systems. The initial cyclization product would be a vinyl cation intermediate, which can then be trapped by a nucleophile present in the reaction medium to yield a stable, functionalized product. The regiochemical outcome of the cyclization, particularly in cases involving substituted pyridines or other aromatic systems, often shows a preference for attack at the position para to electron-donating substituents. arkat-usa.org

Recent advancements have included metal-free cascade reactions, such as an acetic acid-promoted N-acyliminium ion/aza-Prins cyclization, which allows for the efficient and stereoselective synthesis of fused tricyclic piperidines in a single step. rsc.org This highlights the synthetic power of cascades initiated by N-acyliminium ion formation.

Formal [2 + 2 + 2] Cycloaddition Strategies

Formal [2+2+2] cycloaddition reactions are a powerful tool in organic synthesis for the construction of six-membered rings. These reactions involve the combination of three unsaturated components, typically three alkynes or two alkynes and an alkene, to form a benzene (B151609) or cyclohexadiene ring system, respectively. While often catalyzed by transition metals, metal-free variants have emerged as a valuable complementary strategy. mit.edu

Derivatives containing the 2-(prop-2-yn-1-yloxy) structural motif are suitable substrates for these cycloadditions. A notable metal-free strategy involves the thermal intramolecular [2+2+2] cycloaddition of 1,6-diynes with a tethered alkyne or other dienophile. mit.edu In this process, a substrate such as 7-(prop-2-yn-1-yloxy)hept-5-ynal O-methyl oxime, which contains the core propargyloxy structure, can undergo a cascade of pericyclic reactions. mit.edu The reaction is initiated by an intramolecular propargylic ene-type reaction, which generates a reactive vinylallene intermediate. This intermediate then participates in an intramolecular Diels-Alder reaction with the third unsaturated component (in this case, the oxime's C=N bond acting as a dienophile) to furnish the final polycyclic pyridine (B92270) derivative. mit.edu

The reaction conditions for these formal cycloadditions are often conducted at elevated temperatures, typically between 110 and 200 °C, in a sealed tube. mit.edu The efficiency of the cyclization can be influenced by structural features of the substrate, such as the presence of gem-dimethyl groups on the tether connecting the reacting alkynes, which can promote cyclization at lower temperatures due to the Thorpe-Ingold effect. mit.edu

The table below presents data on a formal [2+2+2] cycloaddition strategy involving substrates with tethered alkynes, illustrating the conditions and outcomes of this synthetic approach.

Table 1: Examples of Formal [2+2+2] Cycloaddition of Diyne-Oximes

| Substrate | Product | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 7-(Prop-2-yn-1-yloxy)hept-5-ynal O-methyl oxime | 5,6,7,8-Tetrahydro-4H-furo[2,3-g]isoquinoline | 160 | 63 |

| 3,3-Dimethyl-7-(prop-2-yn-1-yloxy)hept-5-ynal O-methyl oxime | 7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[2,3-g]isoquinoline | 110 | 71 |

| 8-(Prop-2-yn-1-yloxy)oct-6-ynal O-methyl oxime | 4,5,6,7,8,9-Hexahydropyrano[2,3-g]isoquinoline | 160 | 55 |

This table is representative of data found in the literature for analogous systems. mit.edu

Advanced Functionalization and Derivatization Strategies of 2 Prop 2 Yn 1 Yloxy Acetic Acid

Alkyne-Azide Cycloaddition (Click Chemistry) Applications

The terminal alkyne of 2-(prop-2-yn-1-yloxy)acetic acid and its derivatives is readily employed in 1,3-dipolar cycloaddition reactions with azides, a transformation famously known as the Huisgen cycloaddition. The copper(I)-catalyzed version of this reaction, CuAAC, is particularly significant due to its high efficiency, regioselectivity, and mild reaction conditions. beilstein-journals.orgresearchgate.net This "click" reaction has become a powerful tool for forging stable triazole linkages in a variety of chemical contexts.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org This reaction is a cornerstone of click chemistry, valued for its reliability and broad applicability. researchgate.net The process is generally insensitive to atmospheric oxygen and can be conducted over a wide pH range, typically between 4 and 12, in aqueous-alcoholic solvent mixtures. beilstein-journals.org The use of a copper(I) catalyst dramatically accelerates the reaction rate by a factor of up to 10⁷ compared to the uncatalyzed thermal Huisgen cycloaddition. beilstein-journals.org

Commonly, the catalytically active copper(I) species is generated in situ from the reduction of copper(II) sulfate (B86663) pentahydrate by a reducing agent like sodium ascorbate. beilstein-journals.org Alternatively, copper(I) salts such as copper(I) iodide can be used directly. researchgate.netmdpi.com The reaction proceeds through a stepwise mechanism involving the formation of a copper-acetylide intermediate, which then reacts with an azide (B81097) to form the triazole ring. beilstein-journals.org This catalytic cycle is compatible with a diverse range of functional groups, including free hydroxyls, esters, carboxylic acids, and amides, making it a robust method for molecular conjugation. beilstein-journals.org

For instance, the CuAAC reaction has been successfully employed in the synthesis of coumarin-1,2,3-triazole conjugates. In these syntheses, O-propargylated coumarins are reacted with various alkyl or aryl azides in the presence of a copper(I) catalyst to yield the corresponding 4-substituted 1,2,3-triazole-coumarin derivatives. mdpi.com Similarly, this methodology has been applied to create novel benzotriazole-triazole conjugates through the reaction of benzotriazole (B28993) alkynes with aryl azides. ias.ac.in

The versatility of the CuAAC reaction with propargyloxy derivatives enables the synthesis of a wide array of triazole-based molecular scaffolds. These scaffolds often serve as the core structures for compounds with potential biological activities.

One synthetic strategy involves the initial propargylation of a phenolic compound, followed by a CuAAC reaction with an appropriate azide. For example, 4-hydroxybenzaldehyde (B117250) can be converted to 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209), which then undergoes a cycloaddition with azidobenzothiazoles to produce 1,2,3-triazoles bearing a benzothiazole (B30560) moiety. rsc.org These triazole intermediates can be further modified, for instance, by condensation with hydrazides to create complex hybrid molecules incorporating hydrazone linkages. rsc.org

In a similar vein, multi-component reactions can be designed to construct intricate triazole-containing structures. For example, a series of 1,2,3-triazole pyrazole-containing thiazole (B1198619) derivatives have been synthesized. nih.gov This synthesis began with the alkylation of a pyrazole-4-carbaldehyde derivative with propargyl bromide to introduce the alkyne functionality. nih.gov Subsequent cycloaddition with substituted aromatic azides using a copper(I) catalyst afforded the target 1,4-disubstituted 1,2,3-triazole derivatives in good yields. nih.gov

The synthesis of N'-substituted benzylidene benzohydrazide-1,2,3-triazole hybrids provides another example of the construction of diverse scaffolds. researchgate.net In this case, 4-(prop-2-yn-1-yloxy)benzohydrazide serves as the key alkyne-containing building block, which is reacted with various substituted benzaldehydes to form the final triazole products. researchgate.net These examples highlight the modularity and efficiency of using propargyloxy intermediates in conjunction with CuAAC to generate a rich diversity of triazole-based chemical entities.

| Starting Material | Reagents | Product | Reference |

| 4-hydroxybenzaldehyde | Propargyl bromide, Azidobenzothiazoles, Hydrazides | 1,2,3-Triazoles with benzothiazole and hydrazone moieties | rsc.org |

| Pyrazole-4-carbaldehyde derivative | Propargyl bromide, Substituted aromatic azides | 1,2,3-Triazole pyrazole-containing thiazole derivatives | nih.gov |

| 4-(prop-2-yn-1-yloxy)benzohydrazide | Substituted benzaldehydes | N'-substituted benzylidene benzohydrazide-1,2,3-triazole hybrids | researchgate.net |

Functionalization of Polymeric and Nanomaterial Substrates

The reactive handles of this compound and related compounds are not only useful for synthesizing small molecules but also for modifying the surfaces of polymers and nanomaterials. This surface functionalization can impart new properties to the materials, such as improved dispersibility in composite materials or the ability to participate in subsequent "click" reactions.

Cellulose (B213188) nanocrystals (CNCs) are bio-based nanoparticles with high strength and stiffness, making them attractive as reinforcing agents in polymer composites. researchgate.net However, their inherent hydrophilicity can lead to poor compatibility with hydrophobic polymer matrices. researchgate.net To address this, the surface of CNCs can be chemically modified.

One effective method for surface modification is the esterification of the surface hydroxyl groups of CNCs with carboxylic acids. researchgate.netrsc.org In this context, an alkynylated anhydride, such as 4-oxo-4-(prop-2-yn-1-yloxy)butanoic anhydride, can be used to introduce terminal alkyne groups onto the CNC surface. researchgate.net This reaction results in a high degree of substitution of the hydroxyl groups, effectively creating alkynylated cellulose nanocrystals (ACNCs). researchgate.net The presence of these alkyne groups on the surface not only alters the surface energy of the CNCs but also provides reactive sites for subsequent click chemistry reactions. researchgate.net For instance, these ACNCs can be covalently linked to azide-functionalized polymers, such as glycidyl (B131873) azide polymer (GAP), to create nanocomposites with significantly improved mechanical properties due to strong interfacial bonding. researchgate.net

The esterification process itself can be carried out under various conditions. A solvent-free approach, termed SolReact, has been developed where non-toxic carboxylic acids act as both the grafting agent and the reaction solvent above their melting points. researchgate.net This method offers a more environmentally friendly alternative to traditional solvent-based esterification. The degree of surface substitution can be controlled by adjusting reaction parameters like time, temperature, and the molar ratio of the reagents. nih.gov

| Nanomaterial | Modifying Agent | Reaction Type | Resulting Functionality | Application | Reference |

| Cellulose Nanocrystals (CNCs) | 4-oxo-4-(prop-2-yn-1-yloxy)butanoic anhydride | Esterification | Surface alkyne groups | Reinforcement in polymer nanocomposites via click chemistry | researchgate.net |

| Cellulose Nanocrystals (CNCs) | Phenylacetic acid, Hydrocinnamic acid | Solvent-free Esterification (SolReact) | Surface phenylacetyl and hydrocinnamoyl groups | Improved dispersibility in hydrophobic matrices | researchgate.net |

| Cellulose Nanocrystals (CNCs) | Succinic anhydride | Heterogeneous Esterification | Surface succinyl groups | Tailored surface and thermal properties | nih.gov |

O-Derivatization of Organic Scaffolds with Propargyl Moieties

The introduction of a propargyl group onto an organic scaffold via an ether linkage, known as O-derivatization or propargylation, is a common and effective strategy to install a terminal alkyne functionality. This is typically achieved by reacting a hydroxyl-containing compound with propargyl bromide in the presence of a base. This method has been widely applied to a variety of natural and synthetic molecules to create precursors for further chemical transformations, particularly click chemistry.

For example, natural tropolones, which possess a hydroxyl group on their seven-membered ring, can be O-derivatized with propargyl bromide to yield 2-(prop-2-yn-1-yloxy)cyclohepta-2,4,6-trienone. researchgate.net This reaction is generally carried out in a basic environment to deprotonate the hydroxyl group, facilitating nucleophilic attack on the propargyl bromide. researchgate.net Similarly, flavonoids such as galangin, kaempferol, and fisetin, which contain multiple hydroxyl groups, have been successfully propargylated. nih.govnih.gov The reaction conditions, including the choice of base (e.g., potassium carbonate) and solvent (e.g., acetone), can be optimized to achieve the desired propargyloxy derivatives. nih.govnih.gov

The phenolic hydroxyl group of eugenol (B1671780) has also been targeted for propargylation. nih.gov Reaction with propargyl bromide in the presence of potassium carbonate in refluxing acetonitrile (B52724) affords 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene in high yield. nih.gov These propargylated scaffolds, now equipped with a terminal alkyne, are primed for participation in CuAAC reactions to construct more complex molecules, such as triazole-containing flavonoid and eugenol derivatives. This two-step sequence of propargylation followed by click chemistry represents a powerful and modular approach for the synthesis of diverse chemical libraries.

Synthesis of Polyisoxazoles from Related Propargyloxy Derivatives

While much of the focus on propargyloxy derivatives is on their application in triazole synthesis via click chemistry, the terminal alkyne can also participate in other cycloaddition reactions. One such transformation is the synthesis of polyisoxazoles. Although direct synthesis from this compound is not explicitly detailed in the provided context, the synthesis of polyisoxazoles from related propargyloxy compounds, such as dipropargyl ether, has been reported. lookchem.com This suggests that the propargyloxy moiety is a suitable precursor for isoxazole (B147169) ring formation.

The synthesis of polyisoxazoles typically involves the reaction of a dipropargyl compound with a source of nitrile oxide, which can be generated in situ from various precursors. The [3+2] cycloaddition between the alkyne and the nitrile oxide leads to the formation of the isoxazole ring. A one-pot synthesis of precise polyisoxazoles has been developed, indicating the efficiency of this approach. lookchem.com This methodology could potentially be extended to propargyloxy derivatives of other scaffolds, allowing for the creation of polymers with repeating isoxazole units in the backbone. The properties of the resulting polyisoxazoles would be influenced by the nature of the scaffold to which the propargyloxy group is attached.

Applications of 2 Prop 2 Yn 1 Yloxy Acetic Acid in Complex Molecular Architecture

Construction of Oxygen-Containing Heterocycles

The presence of the propargyl group in 2-(prop-2-yn-1-yloxy)acetic acid and its derivatives is key to the formation of various oxygen-containing heterocyclic rings, including dihydrofurans, furans, and tetrahydrofurans. These reactions often proceed through metal-catalyzed cyclization or rearrangement pathways.

Synthesis of Optically Active Dihydrofurans and Furans

The synthesis of optically active dihydrofurans and furans represents a significant area of research, driven by the prevalence of these motifs in biologically active natural products. One notable method involves the silver(I)-mediated rearrangement of enantiomerically enriched 1,1,4-trisubstituted 4-acyloxy-2-butyn-1-ols, which are derived from the corresponding alkynyl ketones. This transformation proceeds with complete stereospecificity, yielding 2,2,5-trisubstituted 3-acyloxy-2,5-dihydrofurans. The key to this process is the rearrangement of the propargyl esters to allenic intermediates, followed by a silver(I)-assisted cyclization. The resulting 3-acyloxy-2,5-dihydrofurans can be readily converted to the corresponding 4,5-dihydro-3(2H)-furanones, a core structure in compounds like the differentiation-inducing antibiotic, (S)-(—)-ascofuranone. oup.com

Another approach to furan (B31954) synthesis involves the silver-catalyzed 5-endo-dig cyclization of appropriate precursors. cardiff.ac.uk This methodology has been successfully applied to the synthesis of various furan-containing fragrance compounds. cardiff.ac.uk Additionally, gold-catalyzed cyclizations of diols in aqueous nanomicelles provide an environmentally friendly route to furans and 2,5-dihydrofurans. organic-chemistry.org Palladium catalysis has also proven effective in the synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org

The following table summarizes a selection of methods for the synthesis of dihydrofurans and furans:

| Starting Material | Catalyst/Reagents | Product | Reference |

| 1,1,4-Trisubstituted 4-acyloxy-2-butyn-1-ols | Ag(I) | 2,2,5-Trisubstituted 3-acyloxy-2,5-dihydrofurans | oup.com |

| Triols | Silver nitrate (B79036) or iodine | Furans | cardiff.ac.uk |

| Diols/Triols | Gold catalyst in aqueous nanomicelles | Furans/2,5-Dihydrofurans | organic-chemistry.org |

| Enyne acetates | Palladium catalyst, Lewis acid | 2,5-Disubstituted furans | organic-chemistry.org |

| Alkyl enol ethers with pendant alcohols | Palladium catalyst | Furans/2,5-Dihydrofurans | organic-chemistry.org |

Formation of Tetrahydrofurans via Cyclization

The synthesis of functionalized tetrahydrofurans is of great interest due to their presence in a wide array of natural products with significant biological activities. researchgate.net A strategy involving the cyclization of 1,3-dicarbonyl dianions with appropriate electrophiles provides access to 2-alkylidenetetrahydrofurans. researchgate.net These intermediates can then be hydrogenated to afford the corresponding substituted tetrahydrofurans. This approach has been utilized in a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy to produce enantiomerically enriched (tetrahydrofuran-2-yl)acetates. researchgate.net

Furthermore, a borylative enyne cyclization reaction has been developed for the synthesis of cyclic ethers. For instance, the reaction of a triene-yne with bis(pinacolato)diboron (B136004) and a palladium(II) acetate (B1210297) catalyst leads to the formation of a trans-configured furan ring within a larger cyclic ether structure. unizg.hr Subsequent oxidation and an ene cyclization cascade can then be employed to construct complex polycyclic systems containing a tetrahydrofuran (B95107) moiety. unizg.hr

Formation of Nitrogen-Containing Heterocyclic Systems

The reactivity of this compound derivatives extends to the synthesis of a diverse range of nitrogen-containing heterocycles. These include important pharmacophores such as quinoxalines, quinolin-8-amines, and various fused oxazinone systems.

Quinoxaline and Quinolin-8-amine Derivatives from N-Propargyl Anilines

Quinoxalines and their isomers, quinolin-8-amines, are significant scaffolds in medicinal chemistry and organic synthesis. rsc.orgresearchgate.netnih.govresearchgate.net A versatile method for their synthesis involves the intramolecular cyclization of N-propargyl aniline (B41778) derivatives. rsc.orgnih.govresearchgate.net These reactions can be catalyzed by main group metal Lewis acids such as stannic chloride or indium(III) chloride under aerobic conditions. rsc.orgresearchgate.net The reaction proceeds via a formal hydroamination or hydroarylation, with the regioselectivity (6-exo-dig or 6-endo-dig cyclization) being dependent on the substituents. rsc.orgresearchgate.net

A one-pot synthesis starting from ortho-nitro N-propargyl anilines is also possible, utilizing stoichiometric amounts of SnCl₂·2H₂O or indium powder. rsc.orgresearchgate.net This approach combines the reduction of the nitro group and the subsequent cyclization in a single step. researchgate.net

The table below details the synthesis of a key intermediate for these cyclizations:

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 4,5-dimethyl-2-nitroaniline | Propargyl bromide | 4,5-dimethyl-2-nitro-N-(prop-2-yn-1-yl)aniline | 46% | rsc.org |

| 4,5-dimethyl-2-nitroaniline | Pent-2-yn-1-ol | 4,5-dimethyl-2-nitro-N-(pent-2-yn-1-yl)aniline | 68% | rsc.org |

Pyrrolo-/Pyrido[2,1-b]benzo[d]researchgate.netCurrent time information in Bangalore, IN.oxazinones and Related Fused Systems

Fused heterocyclic systems containing the oxazinone core are of considerable interest due to their potential biological activities. The synthesis of pyrrolo[2,1-b] researchgate.netCurrent time information in Bangalore, IN.benzoxazin-4-ones has been achieved through a Brønsted acid-catalyzed intramolecular cyclization of 2-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenols. researchgate.net Another strategy involves the gold-catalyzed tandem coupling and cyclization of 2-aminobenzoic acids with appropriate partners to yield pyrrolo/pyrido[2,1-a] researchgate.netCurrent time information in Bangalore, IN.benzoxazin-4-one derivatives. researchgate.net

More recently, a visible light-promoted radical-mediated cascade spiro-cyclization/Michael addition of N-arylpropiolamides with thiophenols has been developed. nih.govrsc.org This metal-free method, using hydrochloric acid as a promoter and air as the oxidant, provides access to sulfur-containing benzo[b]pyrrolo[2,1-c] nih.govCurrent time information in Bangalore, IN.oxazine-3,9-diones. nih.govrsc.org

Imidazole (B134444) and Thiazole (B1198619) Derivatives

The versatility of this compound derivatives is further demonstrated in their use for constructing imidazole and thiazole rings. For instance, 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde can be reacted with aryl azides via a copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) to produce 1,2,3-triazole-substituted naphthaldehydes. researchgate.net These intermediates can then be used to synthesize imidazole-triazole hybrids. researchgate.net

In the realm of thiazole synthesis, 2-(3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene)hydrazine-1-carbothioamide, derived from 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, serves as a key intermediate. asianpubs.orgasianpubs.org This compound can be reacted with substituted phenacyl bromides to afford various thiazole derivatives. asianpubs.org Similarly, pyrazole-containing thiazole analogues have been synthesized starting from p-hydroxy benzaldehyde (B42025) and phenyl hydrazine, followed by propargylation and subsequent cyclization reactions. nih.gov

The following table highlights the synthesis of some imidazole and thiazole derivatives:

| Starting Material | Reagents | Product | Reference |

| 2-(Prop-2-yn-1-yloxy)-1-naphthaldehyde, Aryl azides | CuSO₄·5H₂O, Sodium ascorbate | 1,2,3-Triazole-substituted naphthaldehydes | researchgate.net |

| 2-(3-Methoxy-4-(prop-2-yn-1-yloxy)benzylidene)hydrazine-1-carbothioamide, Substituted phenacyl bromides | Methanol | Thiazole derivatives | asianpubs.org |

| 1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde, Aromatic azides | CuSO₄·5H₂O, Sodium ascorbate | 1,4-Disubstituted 1,2,3-triazole derivatives | nih.gov |

Role as a Key Intermediate in Multi-Step Organic Syntheses

The compound this compound and its derivatives are pivotal intermediates in the multi-step synthesis of complex molecular structures. Their utility stems from the presence of two distinct functional groups: a terminal alkyne and a carboxylic acid. The alkyne group serves as a versatile handle for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. iris-biotech.denih.govbeilstein-journals.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a favored strategy in medicinal chemistry and materials science. beilstein-journals.orgrsc.org The carboxylic acid moiety, conversely, provides a site for standard amide or ester bond formation, enabling the linkage of the propargyl ether unit to other molecular scaffolds. rsc.org

In a typical synthetic sequence, the propargyl ether functionality is introduced onto a core molecule, often via a Williamson ether synthesis using propargyl bromide or a related propargyl halide with a hydroxyl group on the substrate. nih.govcsic.es The resulting alkyne-containing intermediate can then be elaborated. For instance, research into novel treatments for neurodegenerative disorders has utilized a multi-step pathway where 2-nitro-5-hydroxybenzaldehyde is first converted to 2-nitro-5-(prop-2-yn-1-yloxy)benzaldehyde. nih.gov This intermediate then undergoes a series of transformations to build a quinazoline (B50416) ring system, with the terminal alkyne being reserved for a final CuAAC "click" reaction with various aryl azides to produce a library of quinazoline–triazole hybrids. nih.gov

The following table summarizes the role of propargyloxy-containing intermediates in the synthesis of complex molecules:

Table 1: Examples of Propargyloxy Intermediates in Multi-Step Synthesis

| Starting Material | Intermediate Synthesized | Subsequent Reaction | Target Molecule Class |

|---|---|---|---|

| 2-Nitro-5-hydroxybenzaldehyde | 2-Nitro-5-(prop-2-yn-1-yloxy)benzaldehyde nih.gov | Cyclization and CuAAC | Quinazoline-triazole hybrids nih.gov |

| 4-Hydroxybenzaldehyde (B117250) | 4-(Prop-2-yn-1-yloxy)benzaldehyde (B1271209) csic.es | Biginelli Reaction | Dihydropyrimidine derivatives csic.es |

| Racemic alcohols (e.g., (±)-1-phenylethanol) | (±)-1-Phenylethyl 2-(prop-2-yn-1-yloxy)acetate rsc.org | Esterification | Chiral esters rsc.org |

| 4-(Imidazo[1,2-a]pyridin-2-yl)phenol | 2-(4-(Prop-2-yn-1-yloxy)phenyl)imidazo[1,2-a]pyridine rsc.org | CuAAC | PROTACs for TDP1 rsc.org |

Detailed research findings further illustrate the versatility of this compound and its analogs. In the development of multitarget-directed ligands for potential Alzheimer's disease therapy, 4-(prop-2-yn-1-yloxy)benzaldehyde was a key building block. csic.es It was subjected to a one-pot Biginelli reaction with ethyl acetoacetate (B1235776) and various ureas to construct complex molecules designed to act as calcium channel blockers and cholinesterase inhibitors. csic.es

Furthermore, this compound itself is used directly to introduce the propargyloxyacetyl moiety. A general method involves the esterification of various racemic alcohols with this compound using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. rsc.org This creates ester intermediates that possess a terminal alkyne ready for further functionalization, for example, in the synthesis of chiral molecules. rsc.org

The synthesis of PROTACs (Proteolysis Targeting Chimeras), an emerging therapeutic modality, also leverages the reliability of the alkyne group on such intermediates. In a recent study, a terminal alkyne was installed on an imidazopyridine scaffold, which acts as an inhibitor for tyrosyl-DNA phosphodiesterase 1 (TDP1). rsc.org This alkyne-bearing intermediate was then coupled with an azide-functionalized E3 ligase-recruiting moiety via a CuAAC reaction, demonstrating the crucial role of the propargyl group in linking two distinct bioactive components. rsc.org

The synthesis of terpenoid natural products has also utilized derivatives like ethyl 2-(prop-2-yn-1-yloxy)acetate as a building block. uni-hannover.de These examples underscore the strategic importance of this compound as a key intermediate, enabling the modular and efficient construction of diverse and complex molecular architectures for a wide range of applications.

Spectroscopic and Advanced Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-(Prop-2-yn-1-yloxy)acetic acid. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer a complete picture of the molecule's structure.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The signals are assigned based on their chemical shift (δ), multiplicity, and integration. The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. researchgate.net

The expected NMR data, based on analysis of similar structures and predictive models, is summarized below. dovepress.comniscpr.res.in

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data is typically recorded in a solvent like CDCl₃ or DMSO-d₆.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| ≡C-H | ~2.50 | Triplet (t) | ~75.9 |

| -O-CH₂-C≡ | ~4.30 | Doublet (d) | ~56.4 |

| C≡CH | - | - | ~78.1 |

| -O-CH₂-COOH | ~4.20 | Singlet (s) | ~68.5 |

| -COOH | - | - | ~171.0 |

| -COOH | >10.0 (broad) | Singlet (s) | - |

2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the precise connectivity between atoms. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a key COSY correlation would be observed between the terminal alkyne proton (≡C-H) and the methylene (B1212753) protons of the propargyl group (-O-CH₂-C≡). This confirms the propargyl fragment. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH coupling). sdsu.edu This technique provides unambiguous assignment of each carbon atom that bears protons. For instance, it would show a cross-peak between the signal at ~4.30 ppm and the carbon signal at ~56.4 ppm, confirming the -O-CH₂-C≡ group. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds, 2,3JCH), which are critical for connecting different functional groups within the molecule. sdsu.edu Key HMBC correlations for confirming the structure include:

A correlation from the methylene protons of the propargyl group (-O-CH₂-C≡) to the alkyne carbons (C≡CH).

A correlation from the methylene protons of the acetic acid moiety (-O-CH₂-COOH) to the carbonyl carbon (-COOH).

A crucial correlation from the propargyl methylene protons (-O-CH₂-C≡) across the ether oxygen to the methylene carbon of the acetic acid group (-O-CH₂-COOH), and vice-versa. This definitively establishes the ether linkage. emerypharma.com

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Very Broad |

| Alkyne (≡C-H) | Stretching | ~3300 | Sharp, Strong |

| Methylene (C-H) | Stretching | 2950 - 2850 | Medium |

| Alkyne (C≡C) | Stretching | 2150 - 2100 | Weak to Medium, Sharp |

| Carbonyl (C=O) | Stretching | ~1735 | Strong, Sharp |

| Ether (C-O) | Stretching | ~1100 | Strong |

Source: Data compiled from typical functional group frequencies found in spectroscopic literature. researchgate.netrsc.orgresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the compound, further confirming its structure. The molecular formula is C₅H₆O₃, with a calculated molecular weight of 114.10 g/mol . nih.gov

In a typical mass spectrum, the molecule would be detected as a protonated species [M+H]⁺ at m/z 115.0 or a sodiated adduct [M+Na]⁺ at m/z 137.0. dovepress.com Analysis of the fragmentation pattern in MS/MS experiments can reveal characteristic structural motifs. researchgate.net

Table 3: Expected Mass Spectrometry Data and Fragments

| Ion | m/z (calculated) | Description |

|---|---|---|

| [C₅H₆O₃+H]⁺ | 115.039 | Protonated molecular ion |

| [C₅H₆O₃+Na]⁺ | 137.021 | Sodiated molecular ion |

| [C₃H₃O]⁺ | 55.018 | Fragment from cleavage of the ether bond (propargyloxy cation) |

| [C₂H₃O₂]⁺ | 59.013 | Fragment from cleavage of the ether bond (carboxymethyl cation) |

| [C₅H₅O]⁺ | 81.034 | Loss of water and a hydrogen radical |

Source: Fragmentation patterns are predicted based on common fragmentation rules and data from similar compounds. researchgate.netuni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. As of this writing, a specific single-crystal X-ray structure for this compound has not been prominently reported in major crystallographic databases.

However, based on its structure, it is expected that in the solid state, the molecules would form hydrogen-bonded dimers through their carboxylic acid moieties. iucr.org This is a very common and stable packing motif for carboxylic acids, where two molecules are linked by a pair of O-H···O=C hydrogen bonds, forming a characteristic eight-membered ring. Further crystal packing would be influenced by weaker van der Waals forces.

Chiral Analytical Methods for Enantiomeric Purity and Absolute Configuration Determination (e.g., Advanced Mosher's Method)

The compound this compound is achiral. It does not possess any stereogenic centers, as no carbon atom is bonded to four different substituent groups. Therefore, it exists as a single structure and not as a pair of enantiomers.

Consequently, analytical methods designed to separate enantiomers or determine absolute configuration, such as the Advanced Mosher's Method, are not applicable to this molecule itself. tcichemicals.com

The Advanced Mosher's Method is a powerful NMR technique used to determine the absolute configuration of chiral secondary alcohols and amines. nih.govsoton.ac.uk The method involves derivatizing the chiral compound with both the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. researchgate.netresearchgate.net By comparing the ¹H NMR spectra of these two diastereomers, the spatial arrangement of the substituents around the chiral center can be deduced based on the anisotropic effect of the MTPA's phenyl ring, which causes predictable upfield or downfield shifts in the signals of nearby protons. nih.gov While not relevant for the characterization of achiral this compound, this method is indispensable for assigning the absolute stereochemistry of chiral molecules that might be synthesized from it. researchgate.net

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(prop-2-yn-1-yloxy)acetic acid, DFT calculations are instrumental in exploring potential reaction mechanisms, identifying transition states, and understanding the role of catalysts.

The reactivity of this compound is dominated by its two functional groups: the terminal alkyne and the carboxylic acid. DFT calculations can elucidate the mechanisms of reactions involving these groups by mapping the potential energy surface, which helps in identifying the most favorable reaction pathways and the structures of high-energy transition states.

A prominent reaction for terminal alkynes is the Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which produces 1,2,3-triazole derivatives. DFT studies on CuAAC reactions have provided a detailed mechanistic understanding. mdpi.combeilstein-journals.org The catalytic cycle is proposed to involve the formation of a copper(I) acetylide intermediate from this compound. This intermediate then reacts with an azide (B81097) through a low-energy transition state to yield the triazole product with high regioselectivity for the 1,4-isomer. beilstein-journals.org

Another class of reactions relevant to the propargyl ether moiety is thermal rearrangements, such as the Claisen rearrangement. DFT studies on aryl propargyl ethers have shown that the reaction proceeds via a researchgate.netresearchgate.net-sigmatropic shift to form an allene (B1206475) intermediate, which then undergoes further transformations. researchgate.netnsf.gov These calculations reveal that the initial sigmatropic rearrangement is often the rate-determining step, and they can predict the activation energy barriers for such processes. researchgate.net

Intramolecular hydroarylation, catalyzed by metals like indium, represents another potential transformation for related aryl propargyl ethers. DFT investigations suggest that the reaction is initiated by the π-coordination of the catalyst to the alkyne, which activates it for nucleophilic attack by an aromatic ring. rsc.org Calculations have been used to compare different cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig) and identify the kinetically favored product. rsc.org

Table 1: Representative Calculated Activation Energies for Key Reaction Steps of Propargyl Systems from DFT Studies

| Reaction Type | System | Key Step | Calculated Activation Energy (kcal/mol) | DFT Method | Source |

|---|---|---|---|---|---|

| Claisen Rearrangement | Aryl Propargyl Ether | researchgate.netresearchgate.net-Sigmatropic Shift | 37.9 - 38.4 | M06/6-31+G**//B3LYP/6-31+G* | researchgate.net |

| Hydroarylation | Phenyl Propargyl Ether | Deprotonation | 18.9 | B3LYP/6-311++G(d,p) | rsc.org |

| N₂O Activation | Cp₂Ti(η²-alkyne) | Oxidative Coupling | 28.7 | B3LYP | acs.org |

| Cycloisomerization | 1,6-Enyne | Nonclassical Cyclopropanation | 16.6 | M06/6-31+G(d,p) | pku.edu.cn |

DFT calculations are crucial for understanding how catalysts influence the reactions of this compound. Catalysts can lower activation barriers, control stereochemistry, and enhance reaction rates by providing an alternative, lower-energy reaction pathway.

In the context of the CuAAC reaction, DFT studies have clarified the role of the copper(I) catalyst. The catalyst coordinates to the alkyne, increasing the acidity of the terminal proton and facilitating the formation of the copper acetylide. mdpi.com Furthermore, the catalyst orchestrates the assembly of the azide and the acetylide, stabilizing the transition state and ensuring the formation of the 1,4-disubstituted triazole. beilstein-journals.org Analysis of the electronic properties of the catalyst-substrate complexes reveals the nature of the bonding and charge transfer that underpin the catalytic effect.

Gold(I) and other Lewis acids are also known to catalyze reactions of propargyl systems. ntnu.edud-nb.info DFT studies show that these catalysts function by coordinating to the π-system of the alkyne. This coordination polarizes the alkyne bond, making it more susceptible to nucleophilic attack. d-nb.info For instance, in gold(I)-catalyzed cycloadditions of propargyl acetals, the catalyst facilitates the formation of a gold-carbenoid intermediate, which is a key reactive species. researchgate.net Similarly, computational studies on indium-catalyzed Povarov reactions involving N-propargyl anilines demonstrate that the InCl₃ catalyst activates the system by increasing the electrophilicity of key intermediates, thereby promoting the desired cyclization. rsc.org

Table 2: Comparison of Catalysts in Alkyne Activation from Computational Studies

| Catalyst Type | Reaction | Role of Catalyst | Key Insights from DFT |

|---|---|---|---|

| Copper(I) | Azide-Alkyne Cycloaddition | Facilitates acetylide formation, templates reactants | Elucidation of the catalytic cycle, origin of regioselectivity. mdpi.combeilstein-journals.org |

| Gold(I) | Cycloadditions, Rearrangements | Activates alkyne via π-coordination, forms carbenoid intermediates | Identification of key reactive intermediates like gold carbenoids. ntnu.eduresearchgate.net |

| Indium(III) | Hydroarylation, Povarov Reaction | Lewis acid activation of reactants | Increases electrophilicity of reactants, lowers energy barriers for key steps. rsc.orgrsc.org |

| Rhodium(III) | C-H Activation/Cyclization | C-H bond cleavage, alkyne insertion | Reveals novel mechanisms and origins of stereoselectivity via rhodacycle intermediates. chinesechemsoc.org |

Molecular Modeling for Conformational Analysis and Reactivity Prediction

This compound is a flexible molecule with several rotatable single bonds. Its three-dimensional shape, or conformation, is critical in determining its physical properties and chemical reactivity. Molecular modeling techniques, ranging from quantum mechanics to classical molecular dynamics (MD), are used to explore the conformational landscape and predict the most stable structures.

The carboxylic acid group itself can exist in different conformations, primarily the syn and anti forms, defined by the O=C-O-H dihedral angle. nih.gov While the syn conformer is generally more stable in the gas phase, the energy difference between the two can be significantly reduced in solution, meaning both conformers may be present under normal conditions. nih.govacs.org The presence of distinct, long-lived conformers can impact hydrogen bonding patterns and interactions with other molecules. acs.org

Table 3: Key Torsional Angles in Conformational Analysis of Carboxylic Acids

| Molecule Fragment | Torsional Angle | Typical Values (°) | Significance | Source |

|---|---|---|---|---|

| Carboxylic Acid | O=C-O-H | ~0 (syn) | Defines the primary conformation of the carboxyl group; syn is usually lower in energy. | nih.gov |

| Carboxylic Acid | O=C-O-H | ~180 (anti) | Higher energy conformer, but can be stabilized by solvent or intramolecular interactions. | nih.govacs.org |

| Ether Linkage | C-O-C-C | Variable | Determines the orientation of the propargyl group relative to the acetic acid moiety. | scispace.com |

Future Directions and Emerging Research Avenues for 2 Prop 2 Yn 1 Yloxy Acetic Acid Chemistry

Development of Novel Catalytic Systems and Methodologies

The reactivity of the propargyl group in 2-(prop-2-yn-1-yloxy)acetic acid is central to its utility, particularly in cycloaddition reactions. Future research will likely focus on creating more efficient, selective, and sustainable catalytic systems for these transformations.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a primary reaction pathway for this compound. beilstein-journals.orgmdpi.com While effective, the development of novel catalysts aims to overcome limitations such as copper cytotoxicity in certain applications and to improve reaction kinetics. beilstein-journals.org Research is moving towards heterogeneous catalysts, which offer advantages in catalyst recovery and reuse, crucial for industrial-scale synthesis. mdpi.com Examples of such advancements include copper(I) iodide supported on functionalized magnetic-silica core-shells and poly(N-heterocyclic carbene copper complexes) on nano-silica, which have demonstrated high yields and reusability in azide-alkyne cycloadditions. mdpi.com

Beyond copper, other metals like ruthenium have been shown to catalyze azide-alkyne cycloadditions, yielding 1,5-disubstituted triazoles, which are regioisomers to the 1,4-disubstituted products of CuAAC. This offers a pathway to novel molecular structures. Furthermore, main group metal chlorides, such as those of tin and indium, have been explored for facilitating hydroamination and hydroarylation reactions of related N-propargyl aniline (B41778) derivatives, suggesting their potential as catalysts for new types of transformations involving the alkyne group of this compound. rsc.org

A significant emerging area is the development of metal-free catalytic systems to circumvent the issues associated with metal contamination in the final products. Organocatalysts, such as a recently developed sulfonic acid-functionalized chitosan, have shown promise in promoting reactions like O-alkylation, and could be adapted for reactions involving this compound. acs.org

| Catalytic System | Reaction Type | Advantages | Research Direction |

| Copper-Based | Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, regioselectivity for 1,4-triazoles. beilstein-journals.org | Development of heterogeneous and reusable catalysts. mdpi.com |

| Ruthenium-Based | Azide-Alkyne Cycloaddition | Regioselectivity for 1,5-triazoles. | Exploration of substrate scope and reaction conditions. |

| Main Group Metals | Hydroamination/Hydroarylation | Potential for novel cyclization reactions. rsc.org | Investigation of catalytic activity with this compound. rsc.org |

| Metal-Free | Various | Avoids metal contamination. acs.org | Design of new organocatalysts for alkyne transformations. acs.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The structural simplicity of this compound makes it an ideal candidate for integration into modern, high-throughput synthesis workflows. Flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and the ability to rapidly generate libraries of compounds for screening purposes. syrris.comnih.gov

In a continuous flow setup, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters such as temperature, pressure, and reaction time. This can lead to higher yields and purities, as well as the ability to safely perform highly exothermic or hazardous reactions. For a molecule like this compound, a flow process could be envisioned for its large-scale production or for its sequential modification. For instance, the etherification of a suitable precursor followed by in-line purification could be one application. A related compound, 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid, is noted to be a candidate for industrial production using continuous flow processes to improve efficiency.

Automated synthesis platforms, often coupled with flow chemistry, enable the rapid, parallel synthesis of a multitude of derivatives. chemrxiv.org Starting with this compound, one could automate the reaction of its carboxylic acid group with a diverse library of amines to produce a large array of amides. Subsequently, the terminal alkyne could be reacted with a variety of azides via click chemistry, creating a two-dimensional matrix of novel compounds. These automated approaches are invaluable in fields like drug discovery and materials science for accelerating the identification of molecules with desired properties. syrris.com

| Technology | Application for this compound | Key Advantages |

| Flow Chemistry | Scalable synthesis, multi-step reactions. nih.gov | Enhanced heat and mass transfer, improved safety, higher reproducibility. nih.gov |

| Automated Synthesis | Library generation for screening. syrris.comchemrxiv.org | High-throughput, rapid diversification of the core structure. syrris.comchemrxiv.org |

Exploration in Supramolecular Chemistry and Advanced Materials Science (non-biological applications)

The dual functionality of this compound provides a powerful toolkit for the construction of complex supramolecular assemblies and advanced, non-biological materials. The carboxylic acid can participate in hydrogen bonding or be converted into other functional groups, while the alkyne is a versatile handle for covalent capture, most notably through click chemistry.

In supramolecular chemistry, the self-assembly of small molecules into larger, ordered structures is a key focus. While direct studies on this compound in this context are not widely reported, the principles can be inferred from similar molecules. For example, derivatives of (naphthalen-2-yloxy)acetic acid have been shown to act as hydrogelators, forming fibrous networks in water through a combination of hydrogen bonding and aromatic interactions. acs.org It is conceivable that this compound and its derivatives could be designed to form similar self-assembling systems, with the alkyne group available for post-assembly modification.

In the realm of advanced materials, the ability to functionalize polymers and surfaces is critical. The alkyne group of this compound makes it an excellent monomer or grafting agent. For instance, it could be used in the synthesis of functional polymers. A patent describes the use of a related fluorene-based monomer containing two propargyl ether moieties for the preparation of functionalized polymers, highlighting the utility of this chemical motif in polymer chemistry. google.com Furthermore, the esterification of 4-oxo-4-(prop-2-yn-1-yloxy)butanoic acid with a fluorinated polyhedral oligomeric silsesquioxane (POSS) has been demonstrated, showcasing the use of a similar alkyne-containing building block to create precisely defined, functional materials. scut.edu.cn These examples strongly suggest the potential for this compound to be incorporated into a wide range of polymers and materials, imparting functionality for applications such as surface modification, and the creation of novel composites. researchgate.net

| Research Area | Potential Application of this compound | Key Functional Groups Involved |

| Supramolecular Chemistry | Formation of gels, and other self-assembled structures. acs.org | Carboxylic acid (for hydrogen bonding), alkyne (for post-modification). |

| Polymer Science | Monomer for polymerization, grafting agent for polymer functionalization. google.comscut.edu.cn | Alkyne (for polymerization or click reactions), carboxylic acid (for tuning solubility/properties). google.comscut.edu.cn |

| Materials Science | Surface modification of nanoparticles and other materials. researchgate.net | Alkyne (for covalent attachment via click chemistry). |

Q & A

Q. What are the common synthetic routes for 2-(Prop-2-yn-1-yloxy)acetic acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves alkylation of propargyl bromide with a glycolic acid derivative under basic conditions. For example:

- Step 1: Dissolve diethylene glycol in anhydrous THF under inert atmosphere.

- Step 2: Add NaH at 0°C, followed by propargyl bromide. Stir for 16 hours at room temperature.

- Step 3: Purify via flash column chromatography (e.g., 40% ethyl acetate/hexane).

Key factors affecting yield:

- Stoichiometry: Excess propargyl bromide improves alkylation efficiency.

- Temperature: Controlled addition at 0°C minimizes side reactions.

- Purification: Column chromatography removes unreacted diethylene glycol and byproducts.

Reported yields range from 64% to 75% depending on solvent and base selection .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Answer: